6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with chlorine and methyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with chlorinated pyridazines under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Products: Various substituted triazolopyridazines.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms with altered electronic properties.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: In biology and medicine, this compound has shown potential as a pharmacophore in the development of new therapeutic agents. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with various biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds:
- 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine
- Ethyl 6-chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylate
- 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines
Uniqueness: 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a distinct and valuable compound in various applications .
Properties
Molecular Formula |
C7H7ClN4 |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C7H7ClN4/c1-4-5(2)7-10-9-3-12(7)11-6(4)8/h3H,1-2H3 |
InChI Key |
YQICVQYDFXLZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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